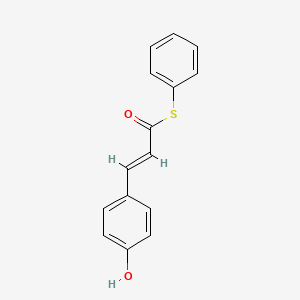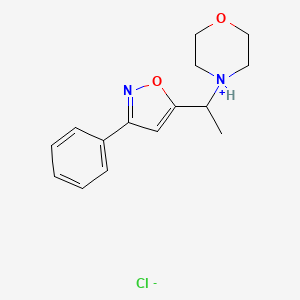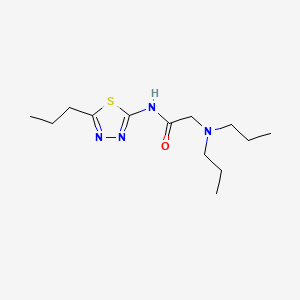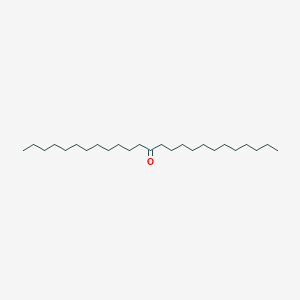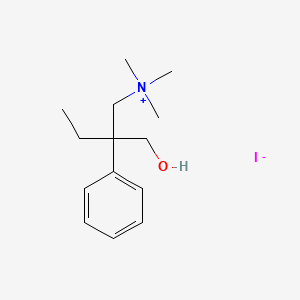
(beta-Ethyl-beta-(hydroxymethyl)phenethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is a quaternary ammonium compound with a unique structure that includes a hydroxymethyl group and a phenyl group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide typically involves the quaternization of a tertiary amine with an alkylating agent. One common method is the reaction of 2-(hydroxymethyl)-2-phenylbutylamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
In an industrial setting, the production of [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts like palladium on carbon.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Major Products
Oxidation: 2-(carboxymethyl)-2-phenylbutyl-trimethylazanium iodide.
Reduction: 2-(hydroxymethyl)-2-cyclohexylbutyl-trimethylazanium iodide.
Substitution: 2-(hydroxymethyl)-2-phenylbutyl-trimethylazanium chloride/bromide/hydroxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) makes it valuable in various chemical reactions.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. Its quaternary ammonium structure allows it to interact with microbial cell membranes, leading to cell lysis and death.
Medicine
In medicine, [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is investigated for its potential use as a drug delivery agent. Its ability to form complexes with various drugs can enhance their solubility and bioavailability.
Industry
In the industrial sector, this compound is used in the formulation of disinfectants and sanitizers. Its antimicrobial properties make it effective in controlling the growth of bacteria and fungi on surfaces.
Wirkmechanismus
The mechanism of action of [2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide involves its interaction with cell membranes. The positively charged quaternary ammonium group can bind to negatively charged components of the cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium iodide: Used as a phase transfer catalyst in organic synthesis.
Uniqueness
[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium iodide is unique due to its specific structure, which includes both a hydroxymethyl group and a phenyl group. This combination of functional groups provides distinct chemical and biological properties, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
102571-30-2 |
|---|---|
Molekularformel |
C14H24INO |
Molekulargewicht |
349.25 g/mol |
IUPAC-Name |
[2-(hydroxymethyl)-2-phenylbutyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H24NO.HI/c1-5-14(12-16,11-15(2,3)4)13-9-7-6-8-10-13;/h6-10,16H,5,11-12H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YQRLOCKSDVZRGE-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C[N+](C)(C)C)(CO)C1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


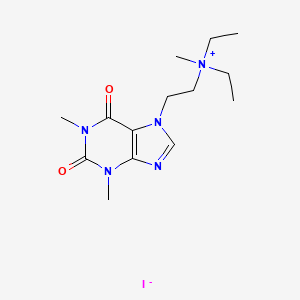
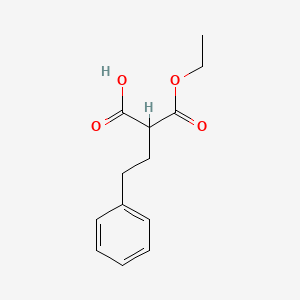
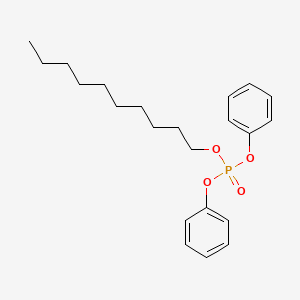
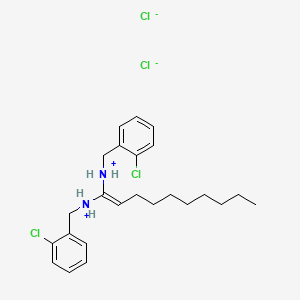
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
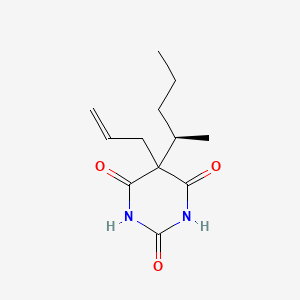
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
